Cas no 1804311-74-7 (Methyl 5-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate)

Methyl 5-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate is a fluorinated pyridine derivative with a multifunctional structure, incorporating hydroxyl, methoxy, and trifluoromethoxy substituents. Its unique substitution pattern enhances reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the trifluoromethoxy group contributes to improved lipophilicity and metabolic resistance, while the carboxylate moiety allows for further functionalization. This compound is particularly useful in the development of bioactive molecules, where its structural features can influence binding affinity and selectivity. High purity and well-defined synthetic pathways ensure consistent performance in research and industrial applications.
Methyl 5-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate structure
1804311-74-7 structure
商品名:Methyl 5-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate
CAS番号:1804311-74-7
MF:C9H8F3NO5
メガワット:267.15873336792
CID:4828721

Methyl 5-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate
    • インチ: 1S/C9H8F3NO5/c1-16-6-5(8(15)17-2)4(14)3-13-7(6)18-9(10,11)12/h3,14H,1-2H3
    • InChIKey: SWSHHDJAHPUXFX-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C(=C(C(=O)OC)C(=CN=1)O)OC)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 298
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 77.9

Methyl 5-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029099654-1g
Methyl 5-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate
1804311-74-7 97%
1g
$1,475.10 2022-04-02

Methyl 5-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate 関連文献

Methyl 5-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylateに関する追加情報

Methyl 5-Hydroxy-3-Methoxy-2-(Trifluoromethoxy)Pyridine-4-Carboxylate: A Comprehensive Overview

The compound Methyl 5-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate, with the CAS number 1804311-74-7, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and agrochemicals. This compound is notable for its unique structure, which combines multiple functional groups, including hydroxyl, methoxy, trifluoromethoxy, and carboxylate moieties. These functional groups contribute to its diverse chemical properties and potential applications.

Recent studies have highlighted the importance of this compound in the development of novel bioactive molecules. The presence of the trifluoromethoxy group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the pyridine ring. This substitution pattern enhances the compound's ability to participate in various chemical reactions, such as nucleophilic aromatic substitutions and electrophilic additions. Additionally, the hydroxyl and methoxy groups contribute to hydrogen bonding capabilities, which are crucial for solubility and bioavailability in biological systems.

In terms of synthesis, Methyl 5-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate is typically prepared through a multi-step process involving aromatic substitution reactions. The starting material is often a substituted pyridine derivative, which undergoes sequential functionalization to introduce the trifluoromethoxy and methoxy groups. The final step involves esterification to form the carboxylate moiety. Researchers have optimized these synthetic pathways to improve yield and purity, making this compound more accessible for large-scale production.

The compound's applications are vast and varied. In pharmaceutical research, it has been explored as a potential lead molecule for anti-inflammatory and anticancer drug development. Its ability to modulate key enzymes involved in inflammatory pathways makes it a promising candidate for therapeutic interventions. Furthermore, in agrochemicals, this compound exhibits potent insecticidal activity against various pest species, making it a valuable addition to integrated pest management strategies.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of this compound. Quantum mechanical calculations have revealed that the trifluoromethoxy group significantly alters the electronic distribution on the pyridine ring, enhancing its reactivity towards nucleophilic attack. This understanding has facilitated the design of more efficient synthetic routes and improved bioavailability profiles.

In conclusion, Methyl 5-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate stands as a testament to the ingenuity of modern chemical synthesis and its potential impact on various industries. With ongoing research into its biological activities and chemical properties, this compound is poised to play a pivotal role in future drug discovery and agrochemical development.

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